Product packaging for D-Ethylgonendione(Cat. No.:)

D-Ethylgonendione

Cat. No.: B14752850
M. Wt: 286.4 g/mol
InChI Key: SBLHOJQRZNGHLQ-YLVOMZDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ethylgonendione (13-ethyl-gon-4-ene-3,17-dione) is a high-value steroid intermediate that plays a critical role in the synthesis of modern pharmaceutical compounds. Its primary research application is as a key precursor in the commercial production of gestodene, a third-generation synthetic progestin used in powerful clinical contraceptives . The compound serves as the direct substrate for 15α-hydroxylation, a crucial biosynthetic step in the chemoenzymatic route to gestodene . Traditional multi-step chemical synthesis of this intermediate faces challenges, including high synthetic complexity and environmental concerns, which has motivated the exploration of sustainable biocatalytic approaches . Recent advances in bio-catalysis focus on overcoming the limitations of low aqueous solubility and cytotoxicity of this compound to develop more efficient whole-cell biotransformation systems using engineered enzymes like P450BM3 or microbial hosts such as Pichia pastoris . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B14752850 D-Ethylgonendione

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(8R,9S,10R,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19?/m0/s1

InChI Key

SBLHOJQRZNGHLQ-YLVOMZDISA-N

Isomeric SMILES

CCC12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34

Origin of Product

United States

Preparation Methods

Biotechnological Preparation

Microbial Hydroxylation Using Penicillium raistrickii

A key step in D-ethylgonendione synthesis is the stereoselective 15α-hydroxylation, achieved via microbial transformation. Penicillium raistrickii catalyzes this reaction in deep eutectic solvent (DES)-containing systems, enhancing substrate solubility and reaction efficiency.

Reaction Conditions and Outcomes
Parameter Detail Source
Substrate This compound
Solvent System Choline chloride-glycerol (1:2 molar)
Temperature 28–30°C
Reaction Time 72 hours
Conversion Rate 92–95%
Selectivity (15α-OH) >98%

This method avoids toxic organic solvents and achieves high enantiomeric purity, making it environmentally favorable.

Chemical Synthesis Approaches

Cyclopentanedione Precursor Method

The D-ring of this compound is constructed using 2-ethyl-1,3-cyclopentanedione (44 ) as a precursor. This approach, developed by Smith et al., involves a Michael addition followed by cyclization.

Key Steps
  • Michael Addition : Enolate of 44 reacts with enone 43 to form triketone 45 .
  • Acid-Catalyzed Dehydration : Forms the tetracyclic steroid backbone.
  • Regioselective Hydrogenation : Introduces Cn-C14 trans-hydrindane stereochemistry.
Performance Metrics
Step Catalyst/Conditions Yield Source
Michael Addition KOH/MeOH, 19 h, 100°C 100%
Dehydration p-TsOH, benzene, 5 h 58%
Hydrogenation Pd/CaCO₃, H₂, 2 h 83%

Comparative Analysis of Methods

Efficiency and Sustainability
Method Yield (%) Solvent Toxicity Energy Demand Scalability
Microbial Hydroxylation 92–95 Low (DES) Moderate Industrial
Cyclopentanedione Route 58–83 High (Benzene) High Laboratory
Hydrogenation 75–86 Moderate High Industrial

Biotechnological methods excel in sustainability but require specialized fermentation infrastructure. Chemical routes offer higher yields but involve hazardous reagents.

Recent Advancements

Deep Eutectic Solvent (DES) Innovations

DESs like choline chloride-glucose (1.5:1) enhance cofactor recycling in redox reactions, enabling substrate concentrations up to 100 mM without enzyme inhibition.

Photochemical Cyclization

Rebek’s group demonstrated photochemical D-ring closure using tryptophan derivatives, reducing reliance on toxic catalysts.

Chemical Reactions Analysis

Types of Reactions

D-Ethylgonendione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Halogenation and other substitution reactions can modify the steroid nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

D-Ethylgonend

Comparison with Similar Compounds

16,17α-Epoxyprogesterone

  • Structural Similarity : Both D-ethylgonendione and 16,17α-epoxyprogesterone are substrates for CYP68J5 in A. ochraceus .
  • Hydroxylation Specificity :
    • This compound : CYP68J5 catalyzes 11α-hydroxylation with 40% by-products (e.g., 10α-hydroxy and 10β,11α-dihydroxy derivatives) .
    • 16,17α-Epoxyprogesterone : CYP68J5 exhibits higher regioselectivity, producing 11α-hydroxy-16,17α-epoxyprogesterone with minimal by-products .
  • Industrial Relevance : While 16,17α-epoxyprogesterone hydroxylation is efficient, this compound’s side product formation necessitates enzyme engineering to improve selectivity .

Table 1: Comparison of CYP68J5 Activity on this compound vs. 16,17α-Epoxyprogesterone

Parameter This compound 16,17α-Epoxyprogesterone
Target Product 11α-OH-D-ethylgonendione 11α-OH-16,17α-epoxyprogesterone
By-Products ~40% (10α-OH, dihydroxy) <5%
Substrate Cost High Moderate
Industrial Feasibility Limited by by-products High

Progesterone and Derivatives

  • Progesterone : A foundational steroid modified at positions like C-11α, C-16α, and C-21 for glucocorticoid synthesis. Unlike this compound, progesterone derivatives prioritize hydroxylation at C-21 (e.g., 11-deoxycorticosterone) using engineered P450s like CYP154C5 .
  • Nosterone and Epitestosterone: These steroids undergo selective C-7β-hydroxylation (75–95% selectivity) via enzymes like LG-23, contrasting with this compound’s C-11α preference .

Table 2: Hydroxylation Patterns in Key Steroids

Compound Hydroxylation Site Enzyme Selectivity Application
This compound C-11α CYP68J5 ~60% Desogestrel synthesis
16,17α-Epoxyprogesterone C-11α CYP68J5 >95% Glucocorticoid precursors
Progesterone C-16α, C-21 CYP154C5 variants Variable Anti-inflammatory agents
Nosterone C-7β LG-23 75–95% Undisclosed

15α-Hydroxy-D-Ethylgonendione

  • Enzymatic Pathway: Penicillium raistrickii mediates 15α-hydroxylation of this compound in deep eutectic solvents (DESs), yielding 15α-hydroxy-D-ethylgonendione, a precursor to gestodene (another contraceptive) .
  • Comparison with 11α-Hydroxylation :
    • Efficiency : DESs enhance reaction yields by stabilizing enzymes .
    • Regioselectivity : 15α-hydroxylation avoids competing by-products seen in 11α-hydroxylation .

Key Challenges and Engineering Strategies

  • CYP68J5 Limitations : Low specificity for this compound results in costly purification. Protein engineering (e.g., error-prone PCR) aims to enhance regioselectivity .
  • Alternative Systems : P. raistrickii’s 15α-hydroxylation offers a cleaner route to gestodene, though scalability in DESs requires optimization .

Q & A

Q. What strategies differentiate between DES-mediated and ionic liquid-mediated biocatalytic systems for this compound modification?

  • Methodological Answer : Compare solvent toxicity via microbial viability assays (e.g., LIVE/DEAD staining) and enzyme half-life measurements. For DESs, prioritize eutectic mixtures with low water activity to stabilize hydrophobic substrates. For ionic liquids, optimize anion-cation pairs (e.g., imidazolium-based) to balance solubility and biocompatibility .

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